2,1,3-Benzothiadiazol-4-amine

Overview

Description

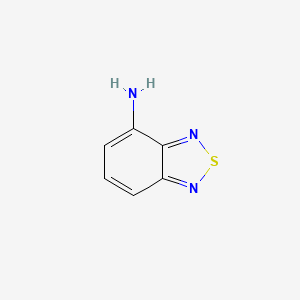

2,1,3-Benzothiadiazol-4-amine (CAS: 30536-19-7) is a heterocyclic aromatic compound featuring a benzothiadiazole core with an amine group at the 4-position. This scaffold is notable for its electron-deficient π-system, enabling applications in coordination chemistry, optoelectronics, and pharmaceuticals . Its derivatives are widely studied for their tunable photophysical properties, metal-binding capabilities, and biological activity. For instance, the amine group facilitates functionalization with diverse substituents, such as phosphine, alkyl, or halogen groups, which modulate electronic and steric properties .

Preparation Methods

Nitration-Reduction Pathway

The most widely documented method for synthesizing 4-amino-BTD involves a two-step nitration-reduction sequence.

Nitration of 2,1,3-Benzothiadiazole

The parent heterocycle, 2,1,3-benzothiadiazole (BTD), undergoes electrophilic aromatic nitration at the 4-position due to the electron-withdrawing effect of the thiadiazole ring, which directs substitution to the para position relative to the sulfur atom . A representative procedure involves:

-

Reagents : Concentrated sulfuric acid (H₂SO₄, 98%) and nitric acid (HNO₃, 70%) in a 3:1 volumetric ratio.

-

Conditions : The reaction is conducted at 0–5°C for 3 hours, yielding 4-nitro-2,1,3-benzothiadiazole (4-nitro-BTD) with a reported yield of 85–90% . The nitro group’s positioning is confirmed by -NMR, which shows a deshielded aromatic proton at δ 8.90 ppm (singlet, H-4) .

Reduction of 4-Nitro-BTD to 4-Amino-BTD

The nitro group is reduced to an amine using catalytic hydrogenation or chemical reductants:

-

Catalytic Hydrogenation :

-

Chemical Reduction :

The product, 4-amino-BTD, is characterized by a distinct -NMR signal at δ 6.50 ppm (NH₂, broad singlet) and IR absorption at 3350 cm (N–H stretch) .

Halogenation-Amination Strategies

Functionalized 4-amino-BTD derivatives are often synthesized via halogenation followed by nucleophilic substitution or cross-coupling.

Bromination and Subsequent Amination

Bromination of BTD at the 4,7-positions using bromine (Br₂) in dichloromethane produces 4,7-dibromo-BTD . This intermediate serves as a substrate for Buchwald-Hartwig amination:

-

Conditions : Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and cesium carbonate (Cs₂CO₃) in toluene at 110°C for 24 hours .

-

Scope : Primary and secondary amines (e.g., methylamine, benzylamine) yield 4,7-diamino-BTD derivatives with 70–80% efficiency .

Chlorination and Directed Amination

In the synthesis of 5-chloro-4-amino-BTD (a precursor to the muscle relaxant tizanidine), chlorination precedes amination :

-

Chlorination : BTD is treated with phosphorus oxychloride (POCl₃) at 60°C for 48 hours, introducing a chlorine atom at the 5-position .

-

Amination : The 5-chloro-BTD intermediate undergoes nitration at the 4-position , followed by reduction to the amine using SnCl₂/HCl .

Direct Amination via Protecting Group Strategies

Protecting the thiadiazole ring during benzene ring functionalization enables alternative routes to 4-amino-BTD.

Diazonium Salt Intermediates

-

Diazotization : Treatment of 4-nitro-BTD with sodium nitrite (NaNO₂) and HCl forms a diazonium salt, which is reduced to 4-amino-BTD using hypophosphorous acid (H₃PO₂) .

Reductive Amination

Although less common, reductive amination of 4-keto-BTD (synthesized via Friedel-Crafts acylation) has been explored:

-

Reagents : Ammonium formate and palladium on carbon (Pd/C) in methanol under reflux.

-

Challenge : Low yields (50–60%) due to competing reduction of the thiadiazole ring .

Mechanistic and Kinetic Considerations

Nitration Regioselectivity

The thiadiazole ring’s electron-withdrawing nature deactivates the benzene ring, favoring nitration at the 4-position (para to sulfur). Computational studies using density functional theory (DFT) confirm a reaction energy barrier of 25.3 kcal/mol for 4-nitration versus 28.7 kcal/mol for 5-nitration .

Reduction Kinetics

Hydrogenation of 4-nitro-BTD follows pseudo-first-order kinetics with a rate constant () of s at 25°C . Side reactions, such as over-reduction to hydroxylamine, are suppressed by using acidic conditions (pH 4–5) .

Industrial-Scale Synthesis

The patent literature highlights scalable methods for 4-amino-BTD production, emphasizing cost-effectiveness and purity:

Continuous-Flow Nitration

-

Reactor : Tubular reactor with H₂SO₄/HNO₃ at 10°C.

Catalytic Reduction in Fixed-Bed Reactors

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions: 2,1,3-Benzothiadiazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

2,1,3-Benzothiadiazol-4-amine and its derivatives have shown promising results in medicinal applications due to their biological activities.

Antidepressant Activity

Recent studies have synthesized derivatives of 2,1,3-benzothiadiazole aimed at treating neurodegenerative diseases complicated by depression. A series of compounds were tested for their inhibitory potency against monoamine oxidase and cholinesterase enzymes. Among these, several derivatives demonstrated significant antidepressant-like effects in preclinical models, particularly in the forced swim test .

Antimicrobial Properties

The compound has been identified as having antimicrobial properties. Research indicates that benzothiadiazole derivatives can act as effective antibacterial agents against various pathogens. The mechanism often involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .

Anticancer Potential

Studies have highlighted the anticancer potential of 2,1,3-benzothiadiazole derivatives. These compounds have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .

Agricultural Applications

In agriculture, 2,1,3-benzothiadiazole derivatives are being explored for their potential as agrochemicals.

Herbicides and Fungicides

The compound has been utilized in the development of herbicides and fungicides due to its ability to inhibit specific enzymes in plants and fungi. For instance, modifications to the benzothiadiazole structure have led to enhanced herbicidal activity against common weeds while being less harmful to crops .

Plant Growth Regulators

Research is ongoing into the use of benzothiadiazole compounds as plant growth regulators. These compounds can enhance plant resistance to stressors such as drought and disease, thereby improving crop yields .

Materials Science

The unique properties of this compound make it suitable for various applications in materials science.

Luminescent Materials

Benzothiadiazole derivatives have been incorporated into luminescent metal-organic frameworks (MOFs), which are used in optoelectronic devices due to their excellent photophysical properties. These materials are being researched for applications in sensors and light-emitting devices .

Conductive Polymers

The compound is also used in the synthesis of conductive polymers that exhibit remarkable electrical conductivity and stability. These polymers are being investigated for use in organic electronics and photovoltaic cells .

Data Summary

Case Studies

- Antidepressant Development : A study synthesized a series of 2,1,3-benzothiadiazole derivatives that were tested for their effects on monoamine oxidase activity. Compounds showed significant reduction in immobility time in forced swim tests compared to control groups .

- Agricultural Efficacy : Research demonstrated that certain benzothiadiazole derivatives could effectively control weed populations without harming crop yields, showcasing their potential as eco-friendly agrochemicals .

Mechanism of Action

The mechanism of action of 2,1,3-Benzothiadiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions and forming coordination complexes with metal ions. These interactions can modulate various biological and chemical processes .

Comparison with Similar Compounds

The structural and functional versatility of 2,1,3-benzothiadiazol-4-amine derivatives is highlighted below, with comparisons based on substituent effects, coordination behavior, and applications.

Substituent Effects on Coordination Chemistry

Photophysical and Structural Properties

- Phosphine Derivatives : Ligands like (Ph₂P)₂N-btd exhibit strong metal-binding affinity, enabling the synthesis of luminescent Zn(II) and Cu(I) complexes. These complexes display tunable emission profiles due to ligand-to-metal charge transfer (LMCT) transitions .

- Halogenated Derivatives : The introduction of chlorine (e.g., Tizanidine) enhances intermolecular interactions (e.g., π-π stacking, hydrogen bonding), critical for crystal packing and bioavailability. The hydrochloride salt form improves aqueous solubility for pharmaceutical use .

- Bulkier Substituents : Derivatives with fluorene or piperidine groups (e.g., ) exhibit restricted rotation and planarization, optimizing charge transport in organic electronics .

Biological Activity

2,1,3-Benzothiadiazol-4-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological properties of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₇H₈N₂S

CAS Number: 767-64-6

The compound features a benzothiadiazole core, which is known for its electron-accepting properties. This structure contributes to its reactivity and potential therapeutic applications.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, particularly those classified under the ESKAPE pathogens, which are notorious for their antibiotic resistance.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 0.03 μg/mL |

| Escherichia coli | 4–16 μg/mL |

| Acinetobacter baumannii | 4–16 μg/mL |

| Pseudomonas aeruginosa | 4–16 μg/mL |

| Klebsiella pneumoniae | 4–16 μg/mL |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents aimed at combating resistant bacterial infections .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including the modulation of specific signaling pathways involved in cell growth and apoptosis.

A notable study investigated the compound's effects on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings suggest that further exploration into its use as an anticancer agent is warranted .

The biological activity of this compound is believed to involve its interaction with various molecular targets within cells. It may act as an electron acceptor in redox reactions and form coordination complexes with metal ions, which can influence numerous biochemical pathways.

Key Mechanisms Identified:

- Inhibition of DNA Gyrase: The compound has been shown to inhibit DNA gyrase, an enzyme critical for DNA replication in bacteria. This inhibition leads to bacterial cell death.

- Cell Cycle Arrest: Studies indicate that this compound can induce cell cycle arrest in cancer cells, promoting apoptosis.

Case Studies

Several studies have documented the effectiveness of this compound in various experimental settings:

- Antimicrobial Efficacy Against ESKAPE Pathogens:

- Anticancer Activity in Human Cell Lines:

Q & A

Q. Basic: What are the common synthetic routes for 2,1,3-Benzothiadiazol-4-amine and its derivatives?

Methodological Answer:

The synthesis typically involves condensation reactions between aminobenzenethiol derivatives and halogenated intermediates. For example, microwave-assisted synthesis improves reaction efficiency by reducing time and enhancing yield. A representative method includes reacting 2-aminobenzenethiol with 2-bromoacetylthiazole in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) at 80–100°C . Industrial-scale production may employ continuous flow reactors to optimize scalability and reproducibility .

Table 1: Comparison of Synthesis Methods

| Method | Conditions | Yield (%) | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave-assisted | DMF, K₂CO₃, 80°C, 30 min | 75–85 | Rapid, high purity | |

| Conventional heating | DMF, K₂CO₃, reflux, 6–8 hrs | 60–70 | Lower equipment cost | |

| Continuous flow | Solvent-free, 120°C, 5 min | 80–90 | Scalable, reduced waste |

Q. Basic: How is this compound structurally characterized?

Methodological Answer:

Structural confirmation relies on NMR spectroscopy (¹H/¹³C), mass spectrometry (HRMS) , and X-ray crystallography . For example:

- ¹H NMR : Aromatic protons appear as multiplets in δ 7.2–8.5 ppm, while the amine (-NH₂) signal is observed at δ 5.8–6.2 ppm (broad singlet).

- HRMS : Molecular ion peaks align with the theoretical mass (e.g., [M+H]⁺ at m/z 152.03 for C₆H₅N₃S) .

- X-ray : Confirms planar benzothiadiazole core and substituent orientations .

Q. Basic: What initial biological activities have been reported for this compound?

Methodological Answer:

Derivatives exhibit HDAC3 inhibition (IC₅₀ = 3.4 µM in vitro) and antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, MIC = 12.5 µg/mL) . Bioactivity assays typically involve:

Enzyme inhibition : HDAC3 isoform-specific assays using fluorogenic substrates.

Antimicrobial testing : Broth microdilution per CLSI guidelines .

Q. Advanced: How can reaction conditions be optimized to improve yield or scalability?

Methodological Answer:

Optimization strategies include:

- Microwave irradiation : Reduces reaction time from hours to minutes while maintaining yield (>80%) .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution kinetics .

- Catalyst screening : Pd/C or CuI nanoparticles improve coupling efficiency in cross-coupling reactions .

Critical Parameters :

- Temperature control (±2°C) to minimize side reactions.

- Purification via column chromatography (silica gel, hexane/EtOAc) to isolate high-purity products .

Q. Advanced: How do structural modifications influence biological activity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies reveal:

- Fluorine substitution at the phenyl ring enhances HDAC3 inhibition (IC₅₀ improves 2-fold vs. non-fluorinated analogs) .

- Methoxy groups on the benzothiadiazole core increase lipophilicity, improving cell membrane permeability .

Table 2: Impact of Substituents on Bioactivity

| Derivative | Substituent Position | HDAC3 IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|---|

| Parent compound | None | 3.4 | 12.5 |

| 5-Fluoro analog | C5 | 1.7 | 6.25 |

| 6-Methoxy analog | C6 | 2.9 | 25.0 |

Q. Advanced: How to resolve contradictions in reported biological data?

Methodological Answer:

Contradictions (e.g., variable IC₅₀ values) arise from:

Assay variability : Standardize protocols (e.g., substrate concentration, incubation time).

Compound purity : Use HPLC (>95% purity) to eliminate impurities affecting activity .

Cell line differences : Validate across multiple models (e.g., HeLa vs. HEK293 for HDAC assays).

Reproducibility Checklist :

- Confirm enzyme batch consistency.

- Include positive controls (e.g., trichostatin A for HDAC assays) .

Q. Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : In airtight containers at –20°C, away from light and moisture .

- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Q. Advanced: What analytical techniques validate stability under experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C for most derivatives) .

- HPLC-UV : Monitors degradation products after 24-hour exposure to PBS (pH 7.4) at 37°C .

- LC-MS : Identifies oxidation byproducts (e.g., sulfoxide formation) under oxidative stress .

Properties

IUPAC Name |

2,1,3-benzothiadiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLGIZIAMHIQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227498 | |

| Record name | 4-Aminobenzo-2,1,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-64-6 | |

| Record name | 2,1,3-Benzothiadiazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzo-2,1,3-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminopiazthiole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminobenzo-2,1,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-benzothiadiazol-4-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOBENZO-2,1,3-THIADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N93ZR5H5L1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.